molecular formula C11H16ClN3O B12924882 alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride CAS No. 83732-52-9

alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride

Cat. No.: B12924882
CAS No.: 83732-52-9
M. Wt: 241.72 g/mol
InChI Key: ZMBGCLMWVTXAGI-UHFFFAOYSA-N
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Description

Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild conditions . Another approach uses N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for scaling up the production process. Techniques such as recrystallization and solvent extraction are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like nickel or palladium. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .

Scientific Research Applications

Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the benzyl alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

83732-52-9

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)-1-phenylethanol;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c15-10(9-4-2-1-3-5-9)8-14-11-12-6-7-13-11;/h1-5,10,15H,6-8H2,(H2,12,13,14);1H

InChI Key

ZMBGCLMWVTXAGI-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NCC(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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